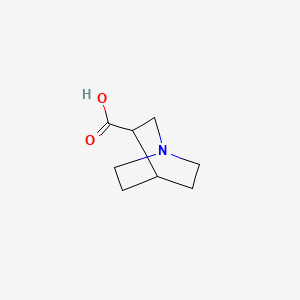

キヌクリジン-3-カルボン酸

説明

Quinuclidine-3-carboxylic acid (Q3CA) is a compound with the molecular formula C8H13NO2 . It is also known by other names such as 1-Azabicyclo[2.2.2]octane-3-carboxylic acid . The molecular weight of Q3CA is 155.19 g/mol .

Synthesis Analysis

The synthesis of Q3CA has been reported in several studies . For instance, a study published in Nature reported the use of quinuclidine-pyridones and sulfonamide-pyridones as ligands for transannular γ-methylene C–H arylation of cycloalkane carboxylic acids .Molecular Structure Analysis

The molecular structure of Q3CA includes a quinuclidine core, which is a bicyclic amine . The IUPAC name for Q3CA is 1-azabicyclo[2.2.2]octane-3-carboxylic acid . The InChIKey for Q3CA is PUIHXLMMFNAYNW-UHFFFAOYSA-N .Chemical Reactions Analysis

Q3CA has been involved in various chemical reactions. For instance, a study published in Nature reported the use of Q3CA in selective sp3 C–H alkylation via polarity-match-based cross-coupling .Physical and Chemical Properties Analysis

Q3CA has several computed properties. It has a molecular weight of 155.19 g/mol, an XLogP3-AA of -2, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . Its exact mass and monoisotopic mass are both 155.094628657 g/mol .科学的研究の応用

キヌクリジン-3-カルボン酸: 科学研究における応用の包括的な分析

医薬品合成: キヌクリジン-3-カルボン酸は、さまざまな生物活性化合物の合成に使用されています。 これは、新しい医薬品の開発における構成要素として役立ち、新しい治療法や薬剤の探索のための道を提供します .

有機反応における触媒作用: この化合物は、触媒としての役割でも知られており、さまざまな科学分野で使用される複雑な化学構造の開発に不可欠な有機反応を促進します.

ナノ粒子の表面修飾: キヌクリジン-3-カルボン酸を含むカルボン酸は、ナノ粒子の表面修飾に適用されます。 この修飾は、ナノテクノロジーや材料科学で使用する目的のために、所望の特性を持つ特殊なナノ粒子を作成するために不可欠です .

生物活性プロファイリング: キヌクリジン-3-カルボン酸の誘導体は、潜在的な生物活性をプロファイリングされます。 これには、さまざまな病気に対する治療薬としての有効性を評価することが含まれます .

アニリドの合成: この化合物は、アニリドの調製に関与しており、特に抗不整脈薬として、医薬品化学に用途があります .

グリーンケミストリーアプリケーション: 持続可能な慣行に沿って、キヌクリジン-3-カルボン酸は、廃棄物と有害な副生成物を削減することを目的とした環境に優しい合成方法で使用されています .

ヘテロ環状化合物の中間体: これは、キナゾリノンやキナゾリン誘導体などのヘテロ環状化合物の形成における中間体として作用し、これらはさまざまな医薬品用途を持っています .

合成経路の改善: キヌクリジン-3-カルボン酸を含む合成経路を改善するための研究が行われており、製造プロセスをより効率的で費用対効果の高いものにしてきました .

将来の方向性

作用機序

Target of Action

Quinuclidine-3-carboxylic acid has been identified as a potent inhibitor of two primary targets: the Filamenting temperature-sensitive mutant Z (FtsZ) protein in bacteria and human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . FtsZ is an essential cell division protein that plays a crucial role in the formation of the cytokinetic Z-ring in most bacteria . AChE and BChE are enzymes responsible for hydrolyzing the neurotransmitter acetylcholine (ACh), playing a significant role in muscle contraction, cognition, and autonomic nervous system regulation .

Mode of Action

Quinuclidine-3-carboxylic acid interacts with its targets in unique ways. In bacteria, it prevents the formation of FtsZ protofilament, impairing the formation of the Z-ring, and thus inhibits bacterial division . This compound acts as an agonist of AChE and BChE, inhibiting both enzymes in the micromolar range .

Biochemical Pathways

The action of Quinuclidine-3-carboxylic acid affects several biochemical pathways. In bacteria, the inhibition of FtsZ disrupts the cell division process, leading to the death of the bacteria . In the cholinergic system, the inhibition of AChE and BChE by this compound fine-tunes the system’s activity, potentially addressing a range of medical conditions .

Pharmacokinetics

The compound’s molecular weight and structure suggest that it may have good bioavailability

Result of Action

The action of Quinuclidine-3-carboxylic acid results in significant molecular and cellular effects. In bacteria, the inhibition of FtsZ leads to the disruption of cell division, resulting in bacterial death . In the cholinergic system, the inhibition of AChE and BChE can modulate the activity of the system, potentially leading to therapeutic effects .

生化学分析

Biochemical Properties

Quinuclidine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of antiallergy and antiarrhythmic drugs . It interacts with various enzymes and proteins, including those involved in the metabolism of quinuclidine derivatives. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of enzymes.

Cellular Effects

Quinuclidine-3-carboxylic acid has been shown to influence various cellular processes. It affects cell signaling pathways by interacting with specific receptors and enzymes, leading to changes in gene expression and cellular metabolism. For instance, it can modulate the activity of protein kinase CK2, which is involved in cell cycle regulation and apoptosis . This modulation can result in altered cell function and has potential therapeutic implications.

Molecular Mechanism

At the molecular level, quinuclidine-3-carboxylic acid exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For example, it has been identified as a potential inhibitor of protein kinase CK2, which is known to phosphorylate a wide range of substrates involved in cellular growth and stress response . This inhibition can lead to changes in gene expression and cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of quinuclidine-3-carboxylic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that quinuclidine-3-carboxylic acid is relatively stable under physiological conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of quinuclidine-3-carboxylic acid in animal models are dose-dependent. At lower doses, the compound can exert beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, it may exhibit toxic or adverse effects, including disruption of normal cellular processes and potential toxicity . Understanding the threshold effects and optimal dosages is crucial for its therapeutic application.

Metabolic Pathways

Quinuclidine-3-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to various derivatives. These metabolic pathways can influence the compound’s bioavailability and efficacy. For instance, the compound can be metabolized to quinuclidinylmethanol, which has distinct pharmacological properties . The interactions with metabolic enzymes can also affect the levels of metabolites and overall metabolic flux.

Transport and Distribution

Within cells and tissues, quinuclidine-3-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. The transport mechanisms ensure that quinuclidine-3-carboxylic acid reaches its target sites, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of quinuclidine-3-carboxylic acid is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules and optimize its therapeutic potential .

特性

IUPAC Name |

1-azabicyclo[2.2.2]octane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-8(11)7-5-9-3-1-6(7)2-4-9/h6-7H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIHXLMMFNAYNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40996670 | |

| Record name | 1-Azabicyclo[2.2.2]octane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75208-40-1 | |

| Record name | 3-Quinuclidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75208-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinuclidine-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075208401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azabicyclo[2.2.2]octane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinuclidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

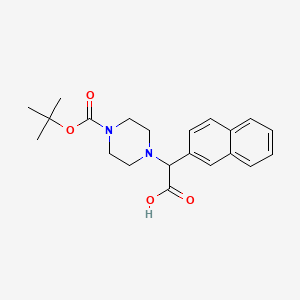

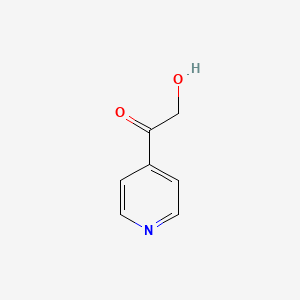

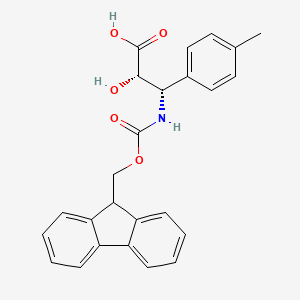

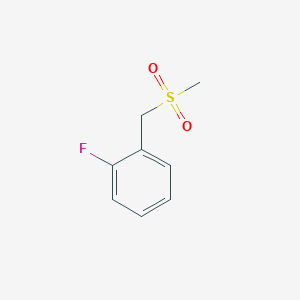

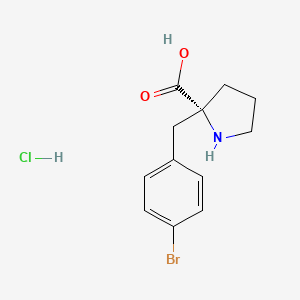

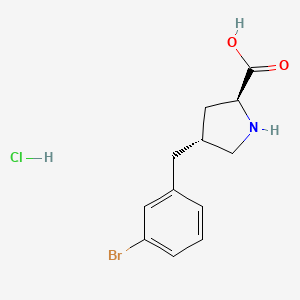

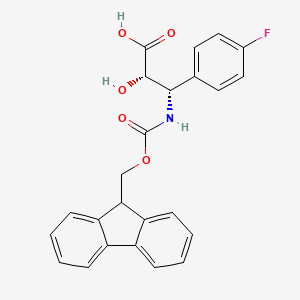

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1597737.png)